molecular formula C14H18N2O2 B1402230 5-(Cbz-amino)-2-azaspiro[3.3]heptane CAS No. 1352546-84-9

5-(Cbz-amino)-2-azaspiro[3.3]heptane

Cat. No.: B1402230
CAS No.: 1352546-84-9
M. Wt: 246.3 g/mol
InChI Key: DAHMZHHMKRRHPQ-UHFFFAOYSA-N
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Description

5-(Cbz-amino)-2-azaspiro[33]heptane is a compound that features a spiro[33]heptane core with a carbobenzyloxy (Cbz) protected amino group

Mechanism of Action

Target of Action

The primary target of 5-(Cbz-amino)-2-azaspiro[3The spiro[33]heptane core, a key component of this compound, has been incorporated into various drugs, including the anticancer drugs sonidegib and vorinostat, and the anesthetic drug benzocaine . These drugs target different proteins and receptors, suggesting that the spiro[3.3]heptane core could potentially interact with a wide range of targets.

Mode of Action

The exact mode of action of 5-(Cbz-amino)-2-azaspiro[3The spiro[33]heptane core is known to mimic the mono-, meta-, and para-substituted phenyl rings in drugs . This suggests that the compound might interact with its targets in a similar manner to these phenyl ring-containing drugs.

Biochemical Pathways

The specific biochemical pathways affected by 5-(Cbz-amino)-2-azaspiro[3Given that the spiro[33]heptane core has been incorporated into various drugs, it’s plausible that this compound could affect a variety of biochemical pathways depending on its specific target .

Result of Action

The molecular and cellular effects of 5-(Cbz-amino)-2-azaspiro[3The spiro[33]heptane core has been shown to retain the bioactivity of the drugs it’s incorporated into . This suggests that 5-(Cbz-amino)-2-azaspiro[3.3]heptane could potentially have similar effects, depending on its specific target.

Biochemical Analysis

Biochemical Properties

5-(Cbz-amino)-2-azaspiro[3.3]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been incorporated into the structures of FDA-approved anticancer drugs such as vorinostat and sonidegib, where it replaces the phenyl ring . The interactions between this compound and these biomolecules are primarily based on its ability to mimic the structural and electronic properties of the phenyl ring, thereby retaining the bioactivity of the original compounds .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression that promote cell cycle arrest and apoptosis . This compound’s ability to affect cellular metabolism and signaling pathways makes it a promising candidate for therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context. For instance, its incorporation into vorinostat allows it to inhibit histone deacetylases, leading to increased acetylation of histone proteins and changes in gene expression . These molecular interactions are crucial for the compound’s bioactivity and therapeutic potential .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in preclinical studies . Threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are areas of active research, with studies indicating that it can influence various aspects of cellular metabolism . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its bioactivity and therapeutic efficacy . Research has shown that this compound can be efficiently transported to target tissues, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended targets and exerts its bioactivity effectively . Understanding these subcellular dynamics is crucial for optimizing the compound’s therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cbz-amino)-2-azaspiro[33]heptane typically involves the formation of the spiro[3One common method involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, which are then converted into spiro[3.3]heptanes . The Cbz-protected amino group can be introduced through standard peptide coupling reactions using Cbz-protected amino acids .

Industrial Production Methods

Industrial production methods for 5-(Cbz-amino)-2-azaspiro[3.3]heptane are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Cbz-amino)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spiro[3.3]heptane core or the amino group.

    Substitution: The Cbz-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cbz-amino)-2-azaspiro[3.3]heptane is unique due to its Cbz-protected amino group, which provides additional stability and allows for selective deprotection in synthetic applications. This makes it a versatile intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(18-8-11-4-2-1-3-5-11)16-12-6-7-14(12)9-15-10-14/h1-5,12,15H,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHMZHHMKRRHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)OCC3=CC=CC=C3)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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